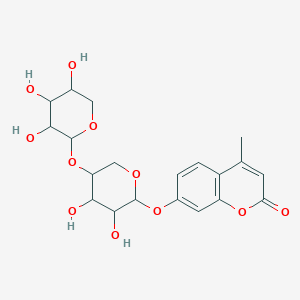

4-Methylumbelliferyl b-D-xylobioside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methylumbelliferyl b-D-xylobioside is a synthetic compound used primarily as a fluorogenic substrate for the detection of xylanase activity. Xylanases are enzymes that degrade xylan, a major component of plant cell walls. This compound is particularly useful in biochemical assays due to its ability to release a fluorescent product upon enzymatic cleavage, making it a valuable tool in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl b-D-xylobioside typically involves the condensation of protected 4-Methylumbelliferyl b-D-xylopyranoside with ethyl 2,3,4-tri-O-acetyl-1-thio-b-D-xylopyranoside. This reaction is catalyzed by a b-D-xylosidase enzyme from Aspergillus species, which facilitates the formation of the desired xylooligosides .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the chemo-enzymatic synthesis approach is commonly employed. This method combines chemical protection and deprotection steps with enzymatic catalysis to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl b-D-xylobioside primarily undergoes hydrolysis reactions catalyzed by xylanase enzymes. These reactions result in the cleavage of the glycosidic bond, releasing 4-Methylumbelliferone, a fluorescent compound .

Common Reagents and Conditions

The hydrolysis of this compound is typically carried out in aqueous buffer solutions at optimal pH and temperature conditions for the specific xylanase enzyme being used. Common reagents include buffer solutions such as phosphate or acetate buffers .

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-Methylumbelliferone, which exhibits strong fluorescence and can be easily detected using fluorometric methods .

Scientific Research Applications

4-Methylumbelliferyl b-D-xylobioside is widely used in scientific research for the following applications:

Biochemistry: It serves as a fluorogenic substrate for the detection and quantification of xylanase activity in various biological samples.

Molecular Biology: The compound is used in enzyme assays to study the kinetics and mechanisms of xylanase enzymes.

Medicine: It is employed in diagnostic assays to detect xylanase-producing pathogens.

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl b-D-xylobioside involves its hydrolysis by xylanase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 4-Methylumbelliferone. This fluorescent product can then be detected and quantified, providing a measure of xylanase activity .

Comparison with Similar Compounds

Similar Compounds

5-Bromo-3-Indolyl b-D-xylobioside: Another fluorogenic substrate used for detecting xylanase activity, but it is less sensitive compared to 4-Methylumbelliferyl b-D-xylobioside.

p-Nitrophenyl b-D-xylobioside: Used in similar enzyme assays but produces a chromogenic rather than a fluorogenic product.

Uniqueness

This compound is unique due to its high sensitivity and specificity for detecting xylanase activity. Its fluorescent product, 4-Methylumbelliferone, provides a more sensitive and quantifiable measure compared to chromogenic substrates .

Properties

Molecular Formula |

C20H24O11 |

|---|---|

Molecular Weight |

440.4 g/mol |

IUPAC Name |

7-[3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-methylchromen-2-one |

InChI |

InChI=1S/C20H24O11/c1-8-4-14(22)30-12-5-9(2-3-10(8)12)29-19-18(26)16(24)13(7-28-19)31-20-17(25)15(23)11(21)6-27-20/h2-5,11,13,15-21,23-26H,6-7H2,1H3 |

InChI Key |

OAEJNHLLPXDPCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)OC4C(C(C(CO4)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15128077.png)

![2,2,2-trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate](/img/structure/B15128083.png)

![5-[5-(3,5-Dimethylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-7-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-3-propylpyrazolo[4,3-d]pyrimidine](/img/structure/B15128132.png)

![3-(1-benzofuran-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B15128174.png)